
N-Ethyl-N-hydroxyphthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-hydroxyphthalamide is an organic compound that belongs to the class of phthalimides It is characterized by the presence of an ethyl group and a hydroxy group attached to the nitrogen atom of the phthalimide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N-hydroxyphthalamide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under heating, resulting in the formation of N-hydroxyphthalimide, which can then be further reacted with ethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-hydroxyphthalamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Ethyl-N-hydroxyphthalamide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and radical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-Ethyl-N-hydroxyphthalamide involves its ability to form reactive intermediates, such as radicals or N-oxides, under specific conditions. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications in their activity. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyphthalimide: A closely related compound with similar reactivity and applications.
N-Hydroxynaphthalimide: Another analog with similar catalytic properties.
Uniqueness
N-Ethyl-N-hydroxyphthalamide is unique due to the presence of the ethyl group, which can influence its reactivity and solubility.
Properties
CAS No. |
916792-05-7 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-N-ethyl-2-N-hydroxybenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-2-12(15)10(14)8-6-4-3-5-7(8)9(11)13/h3-6,15H,2H2,1H3,(H2,11,13) |
InChI Key |
ASNRHVVRDOBFAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)C1=CC=CC=C1C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


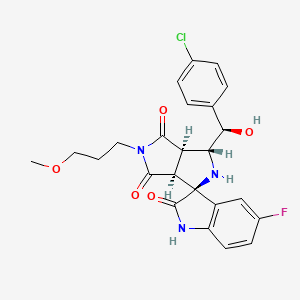
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12623149.png)
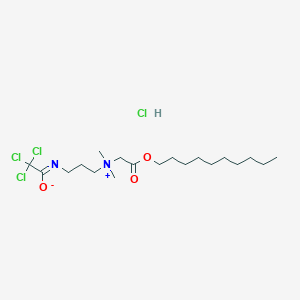
![[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde](/img/structure/B12623163.png)
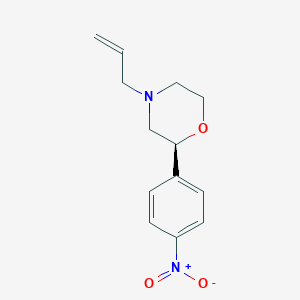
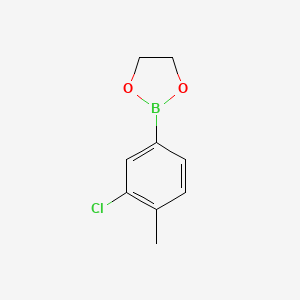
![[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12623173.png)
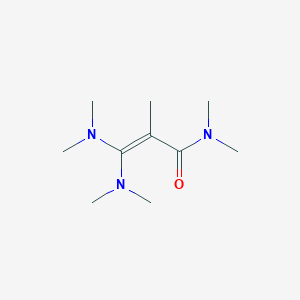
![2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12623197.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12623212.png)
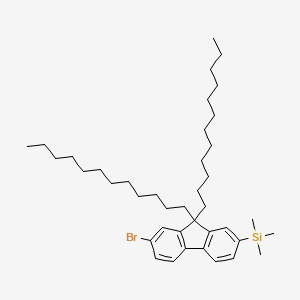
![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)
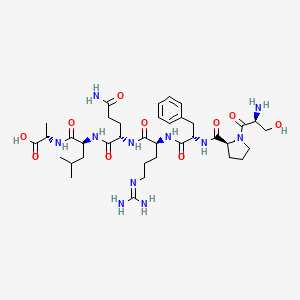
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B12623237.png)
